An In-depth Technical Guide to the Physicochemical Properties and Solubility of 12-Bromododecanoyl Chloride
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 12-Bromododecanoyl Chloride
Introduction
12-Bromododecanoyl chloride is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, polymer science, and materials development. Possessing a terminal alkyl bromide and a highly reactive acyl chloride, this compound serves as a versatile linker and building block. The long C-12 hydrocarbon chain imparts lipophilic characteristics, while the two distinct functional groups at its termini allow for orthogonal chemical modifications.
This guide provides a comprehensive overview of the core physical properties and solubility profile of 12-bromododecanoyl chloride. As a Senior Application Scientist, the objective is not merely to present data, but to provide a field-proven perspective on the causality behind its behavior, particularly its interactions with various solvent systems. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply this information to their experimental designs.
Section 1: Core Physicochemical Properties
The fundamental physical characteristics of a compound dictate its handling, storage, and behavior in a reaction environment. The properties of 12-bromododecanoyl chloride are dominated by its long aliphatic chain and the presence of two heavy atoms (Br and Cl).
| Property | Value | Source |
| Chemical Name | 12-Bromododecanoyl chloride | [1] |
| CAS Number | 61658-00-2 | [1] |
| Molecular Formula | C₁₂H₂₂BrClO | [1] |
| Molecular Weight | 297.66 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid; pungent odor | [2][3] |
| Melting Point | <-10 °C (Estimated) | [4] |
| Boiling Point | > 250 °C (Decomposes); Data typically reported under reduced pressure | [5] |
| Density | > 0.922 g/mL at 20°C (Estimated) | [4] |
Expert Insights:
-
Appearance and Odor: The pungent odor is characteristic of acyl chlorides and is often intensified by reaction with atmospheric moisture, which releases hydrogen chloride (HCl) gas.[2][6]
-
Melting and Boiling Points: The melting point is estimated based on the similar compound dodecanoyl chloride (lauroyl chloride), which has a reported melting point of -17 to -10 °C.[4] The presence of the heavier bromine atom is not expected to dramatically increase the melting point. The boiling point of long-chain acyl chlorides is significantly higher than their corresponding alkanes due to dipole-dipole interactions, but lower than the parent carboxylic acids because they cannot form hydrogen bonds.[2][7] High temperatures can cause decomposition, hence distillation is performed under vacuum.
-
Density: The density is predicted to be greater than that of dodecanoyl chloride (0.922 g/mL) due to the incorporation of the high-mass bromine atom.
Section 2: Solubility Profile and Solvent Interactions
The solubility of 12-bromododecanoyl chloride is a tale of two functionalities: the long, nonpolar alkyl chain and the exceptionally reactive acyl chloride headgroup. The fundamental principle of "like dissolves like" provides a starting point for prediction, but the reactivity of the acyl chloride is the overriding factor in protic media.[8]
Immiscibility and Reactivity in Protic Solvents
A common misconception is to speak of "dissolving" acyl chlorides in protic solvents like water or alcohols. 12-Bromododecanoyl chloride does not dissolve in these solvents; it reacts with them. [2][5][6] The carbonyl carbon of the acyl chloride is highly electrophilic, making it extremely susceptible to attack by nucleophiles.[9][10]
-
Water (Hydrolysis): Vigorous, often exothermic reaction with water to produce 12-bromododecanoic acid and hydrochloric acid.[2][7][11] This reactivity is why the compound is described as a colorless, fuming liquid, as it reacts with moisture in the air.[2]
-
Alcohols (Alcoholysis): Rapid reaction with alcohols (e.g., ethanol, methanol) to form the corresponding esters (e.g., ethyl 12-bromododecanoate).[7][11] This is a preferred method for ester synthesis and is often conducted in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[7][9]
-
Amines (Aminolysis): Reacts readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[7][11]
Solubility in Aprotic Solvents
True dissolution occurs in aprotic solvents that do not possess acidic protons and therefore do not react with the acyl chloride group. The long C-12 chain provides significant van der Waals interactions, ensuring good miscibility in a wide range of nonpolar and polar aprotic organic solvents.[5][12]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Freely Soluble | The long lipophilic alkyl chain dominates interactions. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Freely Soluble | The molecule's overall low polarity and the polarizability of the C-Br and C-Cl bonds allow for good solvation. These solvents are ideal for conducting reactions.[12] |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble, but with caution | While likely soluble, these solvents can contain trace amounts of water and may not be inert. DMSO, in particular, can participate in oxidation reactions. Their use should be evaluated on a case-by-case basis. |
Section 3: Experimental Determination of Solubility
To quantitatively determine the solubility in a specific aprotic solvent, the isothermal shake-flask method is the most reliable approach.[8] The key to success when working with a reactive compound like 12-bromododecanoyl chloride is the rigorous exclusion of moisture at every step.
Causality Behind Experimental Choices
-
Why the Shake-Flask Method? This technique ensures that a true equilibrium is reached between the undissolved solute and the saturated solution, providing the most accurate and thermodynamically relevant solubility value.[8]
-
Why Anhydrous Conditions? Any moisture will consume the compound via hydrolysis, leading to an inaccurate, artificially low measurement of the true solubility. All glassware must be flame- or oven-dried, and all solvents must be of high purity and stored over molecular sieves.
-
Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique.[8] It can easily separate the parent compound from any potential degradants (like the hydrolyzed carboxylic acid), ensuring that only the concentration of 12-bromododecanoyl chloride is quantified.
Step-by-Step Protocol for Solubility Determination
-
Preparation:
-
Oven-dry all glassware (vials, syringes, volumetric flasks) at 120°C overnight and cool in a desiccator.
-
Use a high-purity, anhydrous grade of the desired aprotic solvent (e.g., hexane, DCM).
-
Prepare a series of standard solutions of 12-bromododecanoyl chloride of known concentrations in the chosen solvent for generating an HPLC calibration curve.
-
-
Equilibration:
-
Add an excess amount of 12-bromododecanoyl chloride to a known volume of the anhydrous solvent in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the slurry for 24-48 hours to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the solid, use a dry, gas-tight syringe fitted with a chemically inert PTFE syringe filter (0.22 µm). This prevents any particulate matter from entering the analytical sample. Centrifugation prior to filtration can also be effective.[8]
-
-
Analysis:
-
Immediately dilute a known volume of the clear filtrate with the anhydrous solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample and the standard solutions by HPLC.
-
Use the calibration curve to determine the precise concentration of the diluted sample.
-
Calculate the original concentration in the saturated filtrate by multiplying by the dilution factor. This value represents the equilibrium solubility at the specified temperature, typically reported in mg/mL or mol/L.[8]
-
Visualization of the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Section 4: Safety and Handling
As with all acyl chlorides, 12-bromododecanoyl chloride is a hazardous compound that must be handled with appropriate precautions.
-
Corrosive: Causes severe skin burns and eye damage.[13]
-
Water Reactive: Reacts with moisture to produce corrosive HCl gas.[3] Always handle under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[13]
-
Lachrymatory: Vapors are irritating to the eyes and mucous membranes.[7][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[13] Ensure an eyewash station and safety shower are immediately accessible.[3]
References
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- Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride.
- LookChem. (n.d.). 12-Bromododecanoyl chloride.
- BenchChem. (n.d.). Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers.
- Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- Chem.libretexts.org. (2023, January 22). Properties of Acyl Halides.
- Doc Brown's Advanced A Level Organic Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Decanoyl chloride.
- Sigma-Aldrich. (n.d.). Dodecanoyl chloride.
- Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET - Dodecanoyl chloride.
- Britannica. (2024, April 10). Acid halide.
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